molecular formula C11H10INO4S B3158809 methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 860611-85-4

methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No. B3158809
CAS RN: 860611-85-4
M. Wt: 379.17 g/mol
InChI Key: IMUVQBGNXFLPCW-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .


Chemical Reactions Analysis

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes . Although a cycloalkane has two fewer hydrogens than the equivalent alkane, each carbon is bonded to four other atoms so are still considered to be saturated with hydrogen .

Scientific Research Applications

Chemical Modification and Synthesis

Methyl 3-iodo-1-(methylsulfonyl)-1H-indole-2-carboxylate plays a crucial role in the synthesis of complex molecules due to its reactive functional groups. It is involved in the construction of indole cores, a common scaffold in many bioactive compounds. For example, indolylarylsulfones, including molecules derived from this compound, have been studied for their potent anti-HIV properties. These compounds have shown promise as drug candidates for treating AIDS and related infections (Famiglini & Silvestri, 2018).

Photocatalytic Oxidation

The photocatalytic oxidation process using TiO2 and other photosensitizers has been applied to degrade nauseous sulfur compounds like methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS). While not directly mentioning this compound, this process is relevant for understanding how sulfonated compounds can be involved in environmental remediation technologies. Photocatalytic materials, including those based on aromatic photosensitizers deposited on silica matrices, have shown efficiency in oxidizing these sulfur compounds through different mechanisms, leading to the decrease of harmful effects in industrial and water treatment plants (Cantau et al., 2007).

Environmental Bioaccumulation and Degradation

Research on the bioaccumulation and environmental degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs), which share structural similarities with sulfonated compounds, provides insights into the environmental behavior and potential risks associated with such chemicals. These studies help in understanding the persistence, mobility, and degradation pathways of compounds with sulfonated moieties, potentially including derivatives of this compound. It's noted that PFCAs with shorter fluorinated carbon chains are not considered bioaccumulative according to regulatory criteria, highlighting the importance of molecular structure in environmental persistence and bioaccumulation (Conder et al., 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation .

Future Directions

Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . In this review, we aim to highlight the construction of indoles as a moiety in selected alkaloids .

properties

IUPAC Name

methyl 3-iodo-1-methylsulfonylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO4S/c1-17-11(14)10-9(12)7-5-3-4-6-8(7)13(10)18(2,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUVQBGNXFLPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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